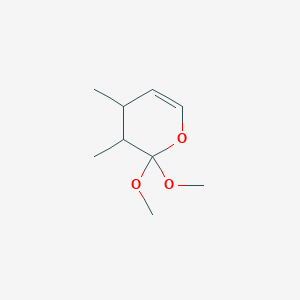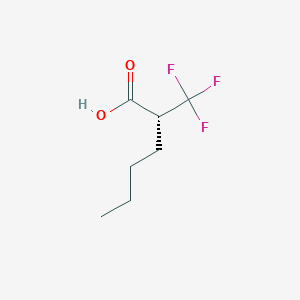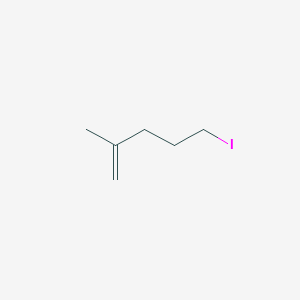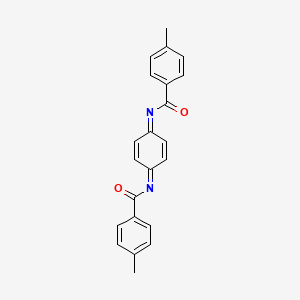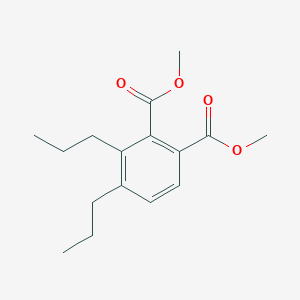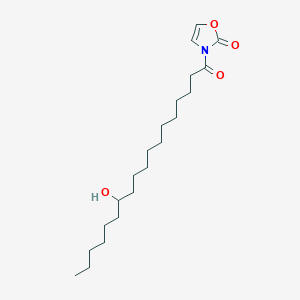
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a hydroxyoctadecanoyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxyoctadecanoic acid with an appropriate oxazole precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. The process may involve steps such as esterification, cyclization, and purification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted oxazole compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoctadecanoic acid: A hydroxy fatty acid with similar structural features.
Oxazole derivatives: Compounds containing the oxazole ring with different substituents.
Uniqueness
3-(12-Hydroxyoctadecanoyl)-1,3-oxazol-2(3H)-one is unique due to the combination of the hydroxyoctadecanoyl group and the oxazole ring. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
78605-41-1 |
|---|---|
Molecular Formula |
C21H37NO4 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-(12-hydroxyoctadecanoyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H37NO4/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)22-17-18-26-21(22)25/h17-19,23H,2-16H2,1H3 |
InChI Key |
GQUZRPRRQFQMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N1C=COC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)](/img/structure/B14444247.png)
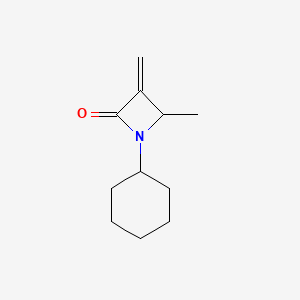
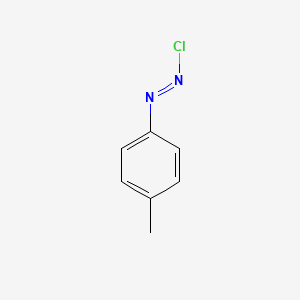
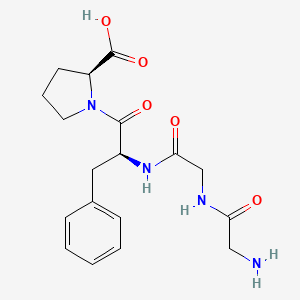
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
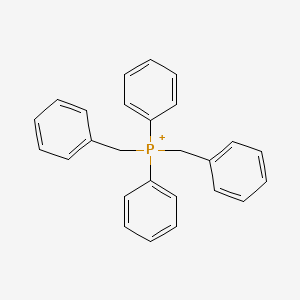
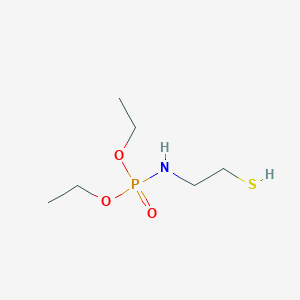
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
